3-(4-Chloro-benzylamino)-phenol

Description

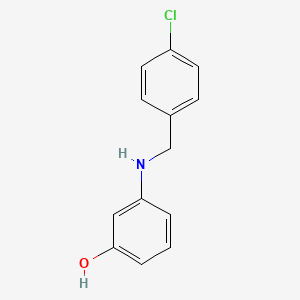

3-(4-Chloro-benzylamino)-phenol is a phenolic compound featuring a benzylamino group substituted with a chlorine atom at the para-position of the benzyl ring. Its structure comprises a phenol core (C₆H₅OH) with a 4-chlorobenzylamino (–NH–CH₂–C₆H₄–Cl) substituent at the meta position.

Key properties inferred from structural analogs:

- Polarity: The chloro-benzylamino group increases lipophilicity compared to unsubstituted phenols.

- Hydrogen bonding: The phenolic –OH and secondary amine (–NH–) groups enable hydrogen bonding, influencing solubility and crystal packing.

Properties

Molecular Formula |

C13H12ClNO |

|---|---|

Molecular Weight |

233.69 g/mol |

IUPAC Name |

3-[(4-chlorophenyl)methylamino]phenol |

InChI |

InChI=1S/C13H12ClNO/c14-11-6-4-10(5-7-11)9-15-12-2-1-3-13(16)8-12/h1-8,15-16H,9H2 |

InChI Key |

KTTFXYAETNRAED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)NCC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H12ClN1O

- Molecular Weight : 235.69 g/mol

- IUPAC Name : 3-(4-chlorobenzylamino)phenol

The compound features a phenolic group, which is known for its reactivity and ability to participate in various chemical reactions. The presence of the chloro group enhances its electrophilic character, making it suitable for further derivatization.

Organic Synthesis

3-(4-Chloro-benzylamino)-phenol serves as a valuable reagent in organic synthesis. Its ability to undergo various chemical reactions allows it to act as a building block for more complex molecules. This includes:

- Substitution Reactions : The chloro group can be replaced by other nucleophiles, facilitating the synthesis of diverse derivatives.

- Oxidation Reactions : The phenolic hydroxyl group can be oxidized to form quinones, which are essential intermediates in many synthetic pathways.

Research has indicated that this compound exhibits significant biological activities, making it a candidate for further investigation in pharmacology:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents .

- Anticancer Activity : Investigations into related compounds have revealed their ability to induce apoptosis in cancer cells. This highlights the potential of this compound as a lead compound in cancer therapy.

Medicinal Chemistry

The unique structure of this compound positions it as a promising scaffold for drug development:

- Drug Development : Its interactions with biological targets make it suitable for designing novel therapeutic agents. Research is ongoing to explore its efficacy against specific diseases, including cancer and infectious diseases .

- Mechanism of Action Studies : Understanding how this compound interacts at the molecular level can provide insights into its therapeutic potential and guide future modifications to enhance efficacy .

Antimicrobial Efficacy

A study exploring the antimicrobial properties of phenolic compounds found that derivatives similar to this compound displayed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The findings suggest that structural modifications could enhance activity against resistant strains .

Anticancer Potential

In a recent investigation, compounds related to this compound were tested for their ability to induce cell death in various cancer cell lines. Results indicated that certain derivatives effectively triggered apoptosis through mitochondrial pathways, marking them as potential candidates for anticancer drug development .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Substituent Effects on Phenolic Compounds

Key Observations :

- Electron-withdrawing vs. donating groups: The chloro substituent in this compound is electron-withdrawing, enhancing the acidity of the phenolic –OH (pKa ~9–10) compared to 3-(diethylamino)phenol (pKa ~10–11) .

- Hydrogen bonding: Unlike 3-(diethylamino)phenol, which forms four-membered O–H⋯O hydrogen-bonded rings , the target compound’s –NH– group may participate in additional N–H⋯O interactions, altering crystal packing or solubility.

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Key Observations :

- Lipophilicity: The chloro-benzylamino group increases LogP compared to diethylamino or benzyloxy derivatives, suggesting greater membrane permeability .

- Thermal stability: The rigid aromatic system in 4-cumylphenol (melting point ~150°C) contrasts with the lower stability of amino-substituted phenols due to rotational flexibility in substituents.

Hydrogen Bonding and Crystallography

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Chloro-benzylamino)-phenol, and how can reaction conditions be systematically optimized?

- Methodological Answer :

- Start with nucleophilic substitution between 4-chlorobenzylamine and 3-aminophenol under mild acidic conditions (pH 5–6) to favor selective amination.

- Use gradient temperature control (e.g., 60–80°C) with catalytic acetic acid to minimize side products like over-alkylated derivatives.

- Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Optimize yield by varying solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios of reactants (1:1.2 molar ratio of 3-aminophenol to 4-chlorobenzylamine) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO-d6 to resolve amine proton shifts (δ 4.5–5.0 ppm for –NH–) and aromatic ring signals.

- X-ray crystallography : Grow single crystals via slow evaporation in ethanol/water (7:3). Use SHELXT ( ) for space-group determination and SHELXL ( ) for refinement. Validate hydrogen bonding (e.g., O–H···N interactions) with PLATON or Mercury .

- Mass spectrometry : Confirm molecular ion peaks ([M+H]) via ESI-MS and compare with theoretical isotopic patterns.

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Validate thermochemical data (e.g., bond dissociation energies) against experimental values using the exact-exchange correction method described by Becke ( ).

- Simulate UV-Vis spectra via TD-DFT and compare with experimental λ values to assess charge-transfer transitions .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer :

- Cross-validate NMR assignments with - COSY and HSQC to confirm spin-spin coupling and carbon-proton correlations.

- If crystallographic data shows unexpected tautomeric forms (e.g., keto-enol shifts), re-examine solvent effects during crystallization.

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-stacking) that may influence solid-state vs. solution-phase structures .

Q. How can researchers evaluate the bioactivity of this compound against microbial targets?

- Methodological Answer :

- Perform MIC assays (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.

- Use molecular docking (AutoDock Vina) to predict binding affinities to bacterial enzyme targets (e.g., dihydrofolate reductase).

- Validate results with time-kill kinetics and compare with structurally similar compounds (e.g., chloroxylenol derivatives in ) to identify SAR trends .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing inconsistent biological assay results?

- Methodological Answer :

- Apply ANOVA with post-hoc Tukey tests to assess significance across replicate experiments.

- Use principal component analysis (PCA) to identify outliers in high-throughput screening data.

- Validate dose-response curves (IC) with nonlinear regression models (e.g., Hill equation) in GraphPad Prism .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.